1-Nonylimidazole

Catalog No.
S587243
CAS No.
53657-08-2
M.F
C12H22N2
M. Wt
194.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nonylimidazole

CAS Number

53657-08-2

Product Name

1-Nonylimidazole

IUPAC Name

1-nonylimidazole

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

InChI

InChI=1S/C12H22N2/c1-2-3-4-5-6-7-8-10-14-11-9-13-12-14/h9,11-12H,2-8,10H2,1H3

InChI Key

KCWDRMKPLNYFEA-UHFFFAOYSA-N

SMILES

CCCCCCCCCN1C=CN=C1

Synonyms

1-nonylimidazole

Canonical SMILES

CCCCCCCCCN1C=CN=C1

Monomer for Polymer Synthesis

1-Nonylimidazole finds application as a functional monomer in the synthesis of various polymers. These polymers possess unique properties due to the presence of the imidazole ring and the long alkyl chain (nonyl group) in the 1-Nonylimidazole structure.

  • Molecularly imprinted polymers (MIPs): 1-Nonylimidazole can be used to create MIPs, which are tailored to selectively bind specific target molecules. This property makes them valuable in various applications, including separation science, drug delivery, and sensor technology [].
  • Polymers for heavy metal removal: Polymers derived from 1-Nonylimidazole exhibit high efficiency in binding heavy metal ions, except for lead (Pb2+). These polymers can be used for environmental remediation and wastewater treatment [].
  • Copolymers with diverse applications: 1-Nonylimidazole can be copolymerized with various other monomers to create materials with diverse functionalities. For instance, copolymers with vinylpyrrolidone are used as color transfer inhibitors in detergents, while copolymers with vinyl acetate find applications as coatings for lithographic printing plates [, ].

Other Research Applications

Beyond polymer synthesis, 1-Nonylimidazole is explored in other research areas:

  • Organic synthesis: 1-Nonylimidazole can be used as a building block in the synthesis of various organic molecules, including pharmaceuticals and functional materials [].
  • Catalysis: Research is ongoing to explore the potential of 1-Nonylimidazole as a ligand in different catalytic systems [].

1-Nonylimidazole is a synthetic organic compound characterized by the presence of a nonyl group attached to an imidazole ring. It is part of a broader class of imidazole derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, materials science, and catalysis. The molecular structure of 1-nonylimidazole includes a hydrophobic nonyl chain that enhances its solubility and interaction with lipid membranes, making it particularly interesting for biological and industrial applications.

Typical of imidazole derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atom in the imidazole ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Protonation and Deprotonation: The imidazole nitrogen can be protonated under acidic conditions, affecting its reactivity and interactions.
  • Polymerization: Like other vinyl imidazoles, 1-nonylimidazole can undergo free-radical polymerization to form polymers with specific properties suitable for coatings and adhesives .

The biological activity of 1-nonylimidazole is notable due to its ability to interact with biological membranes and proteins. Compounds with imidazole rings are often involved in enzyme catalysis and can act as:

  • Antimicrobial Agents: Some studies suggest that imidazole derivatives exhibit antibacterial properties, which can be enhanced by the hydrophobic nature of the nonyl group.
  • Pharmaceutical Intermediates: Due to their structural similarity to biologically active compounds, these derivatives can serve as intermediates in drug synthesis .

The synthesis of 1-nonylimidazole generally involves the following methods:

  • Alkylation of Imidazole: Imidazole can be reacted with nonyl halides (e.g., nonyl bromide) in the presence of a base to yield 1-nonylimidazole. This method is straightforward and allows for moderate yields.
  • Vinylation Reactions: Similar to other vinyl imidazoles, 1-nonylimidazole can be synthesized through vinylation processes involving appropriate vinyl halides or olefins under controlled conditions .

Studies on the interactions of 1-nonylimidazole with biological systems have shown that it can effectively bind to lipid membranes and proteins. These interactions are crucial for understanding its potential use in drug delivery systems and antimicrobial applications. The hydrophobic nature of the nonyl group enhances membrane penetration, which may improve the efficacy of drug formulations that incorporate this compound .

1-Nonylimidazole shares structural similarities with other imidazole derivatives, such as:

Compound NameStructure CharacteristicsUnique Properties
1-VinylimidazoleContains a vinyl group; water-solubleHigh reactivity for free-radical polymerization
2-VinylimidazoleSimilar structure but different positionDifferent polymerization kinetics compared to 1-vinyl
4-VinylimidazoleVinyl group at another positionExhibits distinct reactivity patterns
Imidazolium SaltsQuaternized forms of imidazolesEnhanced solubility and ionic properties

Uniqueness of 1-Nonylimidazole

The presence of the nonyl chain distinguishes 1-nonylimidazole from other similar compounds by enhancing its hydrophobicity and membrane interaction capabilities. This feature may lead to unique biological activities not observed in more hydrophilic derivatives like 1-vinylimidazole.

Molecular Structure and Composition

1-Nonylimidazole is an organic compound characterized by the molecular formula C₁₂H₂₂N₂ and a molecular weight of 194.32 grams per mole [3] [6] [8]. This compound represents a substituted imidazole derivative where a nonyl (nine-carbon) alkyl chain is attached to the nitrogen atom at position 1 of the imidazole ring [6] [40]. The International Union of Pure and Applied Chemistry name for this compound is 1-Nonyl-1H-imidazole, and it is identified by the Chemical Abstracts Service registry number 53657-08-2 [3] [6] [40].

Imidazole Ring Characteristics

The imidazole ring system in 1-nonylimidazole constitutes a five-membered heterocyclic aromatic structure containing three carbon atoms and two nitrogen atoms with two double bonds [30] [32]. This heterocyclic framework is classified as a 1,3-diazole, where the nitrogen atoms are positioned at the 1 and 3 positions of the ring [32]. The imidazole ring belongs to the π-electron-rich aromatic ring system and exhibits amphoteric character due to the presence of both pyridinic-type nitrogen at position 3 and pyrrolic-type nitrogen at position 1 [30] [32].

The electron distribution within the imidazole ring creates regions of varying electron density, with positions 4 and 5 being more susceptible to electrophilic attack due to higher electron densities, while position 2 demonstrates lower electron density making it more susceptible to nucleophilic substitution [27]. The aromatic nature of the imidazole ring is maintained through delocalization of the six π-electrons across the five-membered ring system [32].

Nonyl Chain Properties and Configuration

The nonyl substituent attached to the nitrogen atom at position 1 consists of a straight-chain saturated alkyl group containing nine carbon atoms [31] [40]. This alkyl chain follows the general formula CₙH₂ₙ₊₁ for alkyl groups, contributing significantly to the hydrophobic character of the molecule [31] [40]. The nonyl chain adopts various conformational states due to rotation around the carbon-carbon single bonds, providing flexibility to the overall molecular structure [26].

The presence of the nonyl chain substantially alters the physicochemical properties of the parent imidazole molecule, increasing the molecular weight, reducing water solubility, and enhancing interactions with hydrophobic surfaces and solvents [26] [39]. Studies on alkylimidazole derivatives have demonstrated that increasing alkyl chain length correlates with enhanced binding affinity and altered biological activity profiles [26].

Structural Analysis Methods

The structural characterization of 1-nonylimidazole employs multiple analytical techniques to confirm molecular identity and purity [29]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with proton nuclear magnetic resonance revealing characteristic signals for both the imidazole ring protons and the aliphatic chain protons [14]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of aromatic carbon signals in the 118-138 parts per million region indicative of the imidazole ring system [26].

Mass spectrometry serves as a definitive method for molecular weight confirmation and structural elucidation [29]. Infrared spectroscopy identifies functional group characteristics, particularly the carbon-nitrogen and carbon-carbon stretching vibrations associated with the imidazole ring structure [15]. X-ray crystallographic analysis, when applicable, provides precise three-dimensional structural information including bond lengths, bond angles, and molecular conformation [29].

Physical Properties

Physical State and Appearance

1-Nonylimidazole typically exists as a colorless to pale yellow liquid or solid at ambient temperature, depending on purity and specific environmental conditions [40]. The compound exhibits amphiphilic characteristics due to the combination of the polar imidazole head group and the hydrophobic nonyl tail, making it useful in applications requiring surface-active properties [40]. The physical state transition temperature varies with purity levels and may be influenced by intermolecular interactions between molecules [42].

Density Parameters (0.91g/cm³)

The density of 1-nonylimidazole is reported as 0.91 grams per cubic centimeter, which is consistent with the density range observed for similar alkylimidazole compounds [5]. This density value reflects the contribution of both the aromatic imidazole ring and the aliphatic nonyl chain to the overall molecular packing [39]. Comparative studies on alkylimidazole series demonstrate that density values generally decrease with increasing alkyl chain length due to the lower density contribution of the aliphatic segments [39].

PropertyValueReference
Density0.91 g/cm³ [5]
Molecular Weight194.32 g/mol [3] [6] [8]
Molecular FormulaC₁₂H₂₂N₂ [3] [6] [8]

Thermal Properties (Boiling Point: 318.3°C, Flash Point: 146.3°C)

The thermal properties of 1-nonylimidazole include a boiling point of 318.3°C and a flash point of 146.3°C [5]. These relatively high thermal transition temperatures reflect the stability of the imidazole ring system and the influence of the nonyl substituent on intermolecular forces [22]. The boiling point is significantly elevated compared to the parent imidazole molecule due to increased molecular weight and enhanced van der Waals interactions from the extended alkyl chain [22].

The decomposition temperature and thermal stability characteristics are important parameters for processing and application considerations [22]. Studies on related vinylimidazole polymers have shown that thermal decomposition typically occurs through homolytic scission of carbon-nitrogen bonds rather than elimination reactions [22]. The flash point of 146.3°C indicates the minimum temperature at which vapor concentrations can support combustion under standard atmospheric conditions [5].

Chemical Properties

Reactivity Profile

1-Nonylimidazole exhibits reactivity patterns characteristic of substituted imidazole derivatives, with the imidazole ring serving as the primary reactive center [24] [27]. The compound can participate in coordination reactions with metal centers through the available nitrogen lone pairs, forming stable metal-ligand complexes [24]. The reactivity profile includes susceptibility to electrophilic attack at positions 4 and 5 of the imidazole ring, while position 2 remains available for nucleophilic substitution reactions [27].

The nonyl substituent influences the overall reactivity by providing steric hindrance and altering the electronic distribution within the molecule [34]. Alkylimidazole derivatives demonstrate varying degrees of reactivity depending on the length and nature of the alkyl substituent, with longer chains generally reducing the accessibility of the imidazole nitrogen atoms for coordination reactions [34].

Solubility Parameters in Various Solvents

The solubility characteristics of 1-nonylimidazole reflect its amphiphilic nature, with limited solubility in water due to the hydrophobic nonyl chain and enhanced solubility in organic solvents [21] [40]. Studies on imidazole solubility in alcohols demonstrate that solubility generally decreases with increasing molecular weight of both the imidazole derivative and the alcohol solvent [21]. The compound shows preferential dissolution in nonpolar and moderately polar organic solvents compared to highly polar solvents [21].

Research on related alkylimidazole compounds indicates that solubility in water decreases significantly as alkyl chain length increases beyond four carbon atoms [20]. The solubility parameters can be modified through chemical modifications or by forming complexes with other molecules to enhance compatibility with specific solvent systems [23].

Stability Under Different Conditions

The stability of 1-nonylimidazole under various environmental conditions depends on factors including temperature, pH, oxidizing agents, and light exposure [22] [24]. Thermal stability analysis reveals that the compound maintains structural integrity up to its decomposition temperature, with degradation occurring primarily through carbon-nitrogen bond cleavage [22]. The imidazole ring system provides inherent stability due to its aromatic character and electron delocalization [32].

Chemical stability varies with pH conditions, as the imidazole ring can undergo protonation in acidic environments and deprotonation in basic conditions [23]. The compound demonstrates good stability under neutral conditions but may be susceptible to degradation in the presence of strong oxidizing agents or under prolonged exposure to elevated temperatures [24].

pH Response and Acid-Base Behavior

1-Nonylimidazole exhibits amphoteric behavior characteristic of imidazole derivatives, functioning as both a proton donor and acceptor depending on solution pH [23] [32]. The pyridinic nitrogen at position 3 of the imidazole ring acts as a base with a basic dissociation constant value that can be influenced by the nonyl substituent [36]. In acidic solutions, protonation occurs primarily at the N-3 position, while in basic conditions, the compound can act as a weak acid through the N-1 position [32].

The pH response characteristics make 1-nonylimidazole useful in pH-sensitive applications and as a component in buffer systems [23]. The acid-base equilibrium is influenced by the electron-donating or electron-withdrawing effects of substituents, with alkyl groups generally providing electron-donating character that enhances basicity [36].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-nonylimidazole through characteristic chemical shift patterns [13] [14]. Proton nuclear magnetic resonance spectra typically display signals in the 7.0-7.6 parts per million region corresponding to the imidazole ring protons, with the specific chemical shifts depending on the substitution pattern and electronic environment [13] [26]. The nonyl chain protons appear in the aliphatic region between 0.8-4.0 parts per million, with the methylene group adjacent to the nitrogen appearing at approximately 3.9 parts per million [26].

Carbon-13 nuclear magnetic resonance spectroscopy reveals signals in the aromatic region (118-138 parts per million) for the imidazole carbons and aliphatic signals (10-69 parts per million) for the nonyl chain carbons [26]. The integration patterns and coupling constants provide information about the substitution pattern and confirm the molecular structure [14].

Infrared Spectroscopy

Infrared spectroscopy of 1-nonylimidazole exhibits characteristic absorption bands that identify functional groups and confirm structural features [15] [19]. The spectrum typically shows carbon-hydrogen stretching vibrations for the alkyl chain at 2958-2987 wavenumbers, carbon-hydrogen stretching for the imidazole ring at approximately 3108 wavenumbers, and aromatic carbon-carbon stretching at 1501 wavenumbers [26]. Carbon-nitrogen and carbon-carbon stretching vibrations associated with the imidazole ring appear at approximately 1633 and 1577 wavenumbers respectively [15].

The absence of characteristic broad absorption bands in the 3200-3400 wavenumber region confirms the substitution at the N-1 position, distinguishing it from unsubstituted imidazole which would show nitrogen-hydrogen stretching vibrations [26]. The fingerprint region below 1500 wavenumbers provides additional structural confirmation through characteristic bending and stretching modes [19].

Mass Spectrometry

Mass spectrometry serves as a definitive analytical method for confirming the molecular weight and structural features of 1-nonylimidazole [16]. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the molecular weight of the compound [8]. Fragmentation patterns provide structural information through the loss of alkyl segments from the nonyl chain and potential ring fragmentation under high-energy conditions [16].

Electrospray ionization mass spectrometry typically produces protonated molecular ions due to the basic nature of the imidazole nitrogen, appearing at mass-to-charge ratio 195 [38]. The fragmentation behavior and isotope patterns confirm the molecular formula and provide structural verification [16].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 1-nonylimidazole reveals absorption characteristics related to the π-electron transitions within the imidazole ring system [17]. The compound typically exhibits absorption maxima in the ultraviolet region corresponding to π-π* electronic transitions of the aromatic imidazole system [17]. The nonyl substituent has minimal direct impact on the electronic transitions but may influence the absorption intensity and fine structure through conformational effects [17].

XLogP3

3.9

Other CAS

53657-08-2

Wikipedia

1-Nonylimidazole

Dates

Last modified: 08-15-2023

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